molecular formula C16H14Cl2N2O3 B5054559 2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B5054559
M. Wt: 353.2 g/mol
InChI Key: CACWKMCAEUXBIJ-UHFFFAOYSA-N
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Description

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a dichloroacetyl group, an amino group, and a methoxyphenyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide typically involves the condensation of 2,2-dichloroacetyl chloride with 4-methoxyaniline, followed by the reaction with benzoic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as Lewis acids, can also improve the reaction rate and selectivity. Additionally, the process may be optimized to minimize waste and reduce environmental impact by employing green chemistry principles, such as solvent recycling and energy-efficient heating methods.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The dichloroacetyl group can be reduced to form a mono-chloro or non-chloro acetyl group.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of 2-[(2,2-dichloroacetyl)amino]-N-(4-hydroxyphenyl)benzamide.

    Reduction: Formation of 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide or 2-[(acetyl)amino]-N-(4-methoxyphenyl)benzamide.

    Substitution: Formation of this compound derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The dichloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-dichloroacetyl)amino]-N-(4-hydroxyphenyl)benzamide
  • 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
  • 2-[(acetyl)amino]-N-(4-methoxyphenyl)benzamide

Uniqueness

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to the presence of both dichloroacetyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The dichloroacetyl group enhances its reactivity towards nucleophiles, while the methoxyphenyl group improves its binding affinity to specific biological targets. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2,2-dichloroacetyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3/c1-23-11-8-6-10(7-9-11)19-15(21)12-4-2-3-5-13(12)20-16(22)14(17)18/h2-9,14H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACWKMCAEUXBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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